molecular formula C14H17NO2 B11104378 N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide

N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide

Cat. No.: B11104378
M. Wt: 231.29 g/mol
InChI Key: ARBZHNBCGNQINX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide is a synthetic organic compound characterized by a spirocyclic structure. This compound features a spiro[2.3]hexane core, which is a bicyclic system where two rings share a single atom, and a carboxamide functional group attached to a 4-methoxyphenyl moiety. The unique structural attributes of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[2.3]hexane core can be synthesized through a cyclization reaction. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by a ring-closing metathesis to form the spirocyclic structure.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction. This involves reacting the spirocyclic intermediate with 4-methoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is typically purified using column chromatography or recrystallization techniques to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for the reduction of the carboxamide group.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of N-(4-methoxyphenyl)spiro[2.3]hexane-1-amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide is used as a building block in organic synthesis due to its unique spirocyclic structure. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features make it a candidate for screening in various biological assays to identify potential therapeutic properties.

Medicine

The compound’s potential pharmacological properties are of interest in medicinal chemistry. It is investigated for its ability to interact with biological targets, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)spiro[2.3]hexane-1-amine: Similar structure but with an amine group instead of a carboxamide.

    N-(4-hydroxyphenyl)spiro[2.3]hexane-1-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-formylphenyl)spiro[2.3]hexane-1-carboxamide: Similar structure but with a formyl group instead of a methoxy group.

Uniqueness

N-(4-methoxyphenyl)spiro[2.3]hexane-1-carboxamide is unique due to its specific combination of a spirocyclic core and a methoxyphenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its methoxy group can participate in various chemical reactions, and its spirocyclic structure can influence its interaction with biological targets.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)spiro[2.3]hexane-2-carboxamide

InChI

InChI=1S/C14H17NO2/c1-17-11-5-3-10(4-6-11)15-13(16)12-9-14(12)7-2-8-14/h3-6,12H,2,7-9H2,1H3,(H,15,16)

InChI Key

ARBZHNBCGNQINX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC23CCC3

Origin of Product

United States

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